molecular formula C11H13NO B13680258 5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol

5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol

Cat. No.: B13680258
M. Wt: 175.23 g/mol
InChI Key: YBZXBSKENHXTJH-UHFFFAOYSA-N
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Description

5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol is an organic compound with the molecular formula C11H13NO It is a derivative of naphthalene and features a unique structure with a methano bridge and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol can be achieved through a continuous-flow process. This method involves the reaction of appropriate starting materials under controlled conditions to yield the desired product . The reaction typically requires specific catalysts and solvents to facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous-flow reactors is advantageous for large-scale production due to their efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol is unique due to its methano bridge and the presence of both amino and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-aminotricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-ol

InChI

InChI=1S/C11H13NO/c12-9-3-1-2-6-7-4-5-8(10(6)9)11(7)13/h1-3,7-8,11,13H,4-5,12H2

InChI Key

YBZXBSKENHXTJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1C3=C2C(=CC=C3)N)O

Origin of Product

United States

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